α-アマニチン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

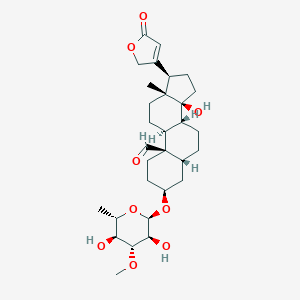

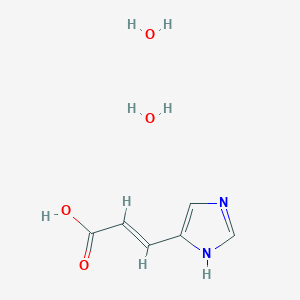

Alpha-Amanitin is a cyclic peptide of eight amino acids. It is possibly the most deadly of all the amatoxins, toxins found in several species of the mushroom genus Amanita, one being the death cap (Amanita phalloides) as well as the destroying angel, a complex of similar species, principally A. virosa and A. bisporigera .

Molecular Structure Analysis

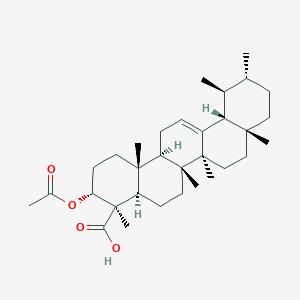

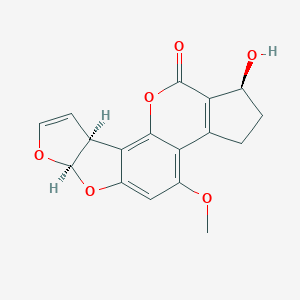

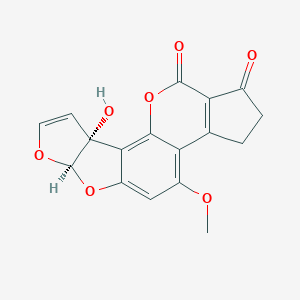

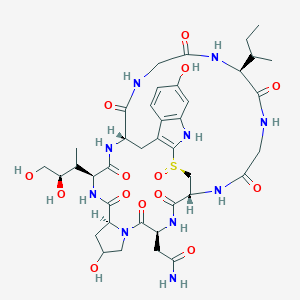

Alpha-Amanitin is a highly modified bicyclic octapeptide consisting of an outer and an inner loop . It has a molecular weight of 918.97 g/mol .

Chemical Reactions Analysis

Alpha-Amanitin displayed time- and concentration-dependent cytotoxicity . It decreased nascent RNA synthesis in a concentration- and time-dependent manner . Alpha-Amanitin did not induce changes in mitochondrial membrane potential, but it caused a significant increase in intracellular ATP levels .

Physical And Chemical Properties Analysis

Alpha-Amanitin has a molar mass of 918.97 g/mol and its empirical formula is C39H54N10O14S . It appears as white to light yellow needles and has a melting point of 254–255 ºC . It is soluble in water .

科学的研究の応用

α-アマニチンは、キノコのAmanita属、特にAmanita phalloides(一般にタマゴテングタケとして知られる)から得られる強力な毒素です。毒性があるにもかかわらず、α-アマニチンは、mRNA合成に不可欠な酵素であるRNAポリメラーゼIIを阻害する能力のために、科学研究でいくつかのユニークな用途が見出されています。以下は、6つの異なる用途に焦点を当てた包括的な分析です。

がん化学療法

α-アマニチンは、標的を絞ったがん化学療法の開発に利用されてきました。 抗体標的化の精度とα-アマニチンを新規ペイロードとして組み合わせることで、ハイデルベルクファーマなどの企業は、幅広いがんの治療に可能性を示す治療プラットフォームを開発しました .

抗体薬物複合体(ADC)

医療研究者は、ADCを作成するためにα-アマニチンを合成してきました。 これらの複合体は、毒素を直接がん細胞に送達する能力があるため、正常細胞への損傷を最小限に抑え、抗がん剤として有望視されています .

転写伸長阻害

分子生物学研究では、α-アマニチンのRNAポリメラーゼIIにおけるブリッジヘリックスとトリガーループ構造を阻害する能力は、転写伸長過程とmRNA合成阻害を研究するために用いられています .

病原性メカニズムの解明

α-アマニチン中毒の病原性メカニズムを理解することは、医療研究にとって重要です。 これは、高い死亡率を持つAmanitaキノコ中毒の治療法を開発するのに役立ちます .

毒性学的メカニズム研究

α-アマニチンの毒性学的メカニズムに関する詳細な研究は、α-アマニチンに基づくADCの副作用の制御に役立ちます。 これは、これらの治療法の安全性プロファイルを向上させることで、致死的な毒素をがんに対する強力な武器に変えます .

作用機序

Target of Action

Alpha-Amanitin’s primary target is RNA polymerase II . This enzyme plays a crucial role in the transcription process, where it synthesizes messenger RNA (mRNA) from a DNA template .

Mode of Action

Alpha-Amanitin interacts with its target by binding to the largest subunit of RNA polymerase II, known as RNApb1 . It also inhibits the bridge helix and trigger loop structure in RNA polymerase II . This interaction alters the transcription elongation process, leading to the inhibition of mRNA synthesis .

Biochemical Pathways

The inhibition of RNA polymerase II by alpha-Amanitin disrupts the normal cellular transcription levels . This disruption affects various biochemical pathways, leading to cell death . The existing mechanisms of cell damage mainly focus on apoptosis, oxidative stress, and autophagy .

Pharmacokinetics

Alpha-Amanitin acts in vivo through the enterohepatic circulation and transport system . It is highly soluble in water and resists extreme temperatures, retaining its potency through cooking, freezing, and drying processes . , thus remaining unaffected by intestinal inactivation and detoxification processes.

Result of Action

The result of alpha-Amanitin’s action is cell death . It has been shown that alpha-Amanitin-based drugs can kill cancer cells that are resistant to other treatments, including HER2-positive breast cancer cells .

Action Environment

The action of alpha-Amanitin can be influenced by environmental factors. For instance, the toxin’s potency is retained through various environmental conditions such as cooking, freezing, and drying processes . .

Safety and Hazards

生化学分析

Biochemical Properties

Alpha-Amanitin exerts its toxic effects primarily through the inhibition of RNA polymerase II . This enzyme is crucial for the synthesis of messenger RNA in cells, and its inhibition by alpha-Amanitin disrupts normal cellular function .

Cellular Effects

In cells, alpha-Amanitin causes a decrease in nascent RNA synthesis in a concentration- and time-dependent manner . This leads to a disruption in gene expression and cellular metabolism, as the production of new proteins is halted .

Molecular Mechanism

The molecular mechanism of alpha-Amanitin involves binding to and inhibiting the activity of RNA polymerase II . This prevents the enzyme from synthesizing new RNA molecules, thereby halting the process of transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, alpha-Amanitin displays time- and concentration-dependent cytotoxicity . Over time, the toxin’s activity can be measured based on the inhibition of cellular activity .

Metabolic Pathways

Alpha-Amanitin’s role in metabolic pathways is primarily related to its inhibition of RNA polymerase II . This disrupts the normal flow of genetic information from DNA to RNA, affecting the entire cellular metabolism .

Subcellular Localization

The subcellular localization of alpha-Amanitin is primarily in the nucleus, where it binds to and inhibits RNA polymerase II . This prevents the enzyme from carrying out its normal function of synthesizing RNA from DNA .

特性

| { "Design of the Synthesis Pathway": "The synthesis of alpha-Amanitin involves several steps, including protection of the amino group, introduction of the cyclohexene ring, and deprotection of the amino group. The key step in the synthesis is the formation of the cyclohexene ring, which is achieved through a Diels-Alder reaction between a dienophile and a diene.", "Starting Materials": [ "L-phenylalanine", "L-valine", "L-proline", "2,3-dihydroxybenzoic acid", "Boc-anhydride", "TFA", "TMSOTf", "DCC", "EDC", "DIEA", "PPh3", "Pd/C", "NaBH4", "NaOH", "MeOH", "EtOH", "CH2Cl2", "EtOAc", "THF" ], "Reaction": [ "Protection of the amino group of L-phenylalanine with Boc-anhydride and TFA.", "Coupling of the protected L-phenylalanine with L-valine and L-proline using TMSOTf, DCC, and DIEA to form the tripeptide.", "Introduction of the cyclohexene ring through a Diels-Alder reaction between the tripeptide and 2,3-dihydroxybenzoic acid using PPh3 as a catalyst.", "Deprotection of the Boc group using NaOH in MeOH.", "Reduction of the nitro group with NaBH4 in EtOH.", "Deprotection of the amino group using TFA.", "Purification of alpha-Amanitin using chromatography with CH2Cl2 and EtOAc as solvents." ] } | |

| 23109-05-9 | |

分子式 |

C39H54N10O14S |

分子量 |

919.0 g/mol |

IUPAC名 |

2-[(1R,4S,8R,10S,13S,16S,27S,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8,22-dihydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide |

InChI |

InChI=1S/C39H54N10O14S/c1-4-16(2)31-36(60)42-11-29(55)43-25-15-64(63)38-21(20-6-5-18(51)7-22(20)46-38)9-23(33(57)41-12-30(56)47-31)44-37(61)32(17(3)27(53)14-50)48-35(59)26-8-19(52)13-49(26)39(62)24(10-28(40)54)45-34(25)58/h5-7,16-17,19,23-27,31-32,46,50-53H,4,8-15H2,1-3H3,(H2,40,54)(H,41,57)(H,42,60)(H,43,55)(H,44,61)(H,45,58)(H,47,56)(H,48,59)/t16-,17-,19+,23-,24-,25-,26-,27-,31-,32-,64-/m0/s1 |

InChIキー |

CIORWBWIBBPXCG-YFYLCZILSA-N |

異性体SMILES |

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H]2C[S@](=O)C3=C(C[C@@H](C(=O)NCC(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)CC(=O)N)O)[C@@H](C)[C@H](CO)O)C5=C(N3)C=C(C=C5)O |

SMILES |

CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)O |

正規SMILES |

CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)O |

Color/Form |

NEEDLES FROM METHANOL |

melting_point |

254-255 °C |

| 23109-05-9 | |

物理的記述 |

Solid; [Merck Index] Faintly beige powder; [MSDSonline] |

ピクトグラム |

Acute Toxic; Health Hazard |

同義語 |

Alpha Amanitin Alpha Amanitine Alpha-Amanitin Alpha-Amanitine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。